2-Mercaptoethylphosphonic acid

描述

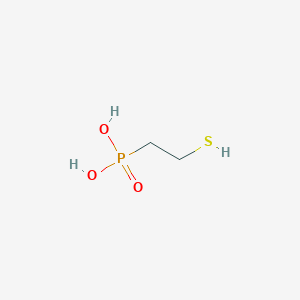

2-Mercaptoethylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid (-PO(OH)₂) group and a mercapto (-SH) group attached to an ethyl backbone. These functional groups enable applications in metal chelation, catalysis, and biochemical studies, where redox activity and ligand properties are critical .

属性

CAS 编号 |

43064-23-9 |

|---|---|

分子式 |

C2H7O3PS |

分子量 |

142.12 g/mol |

IUPAC 名称 |

2-sulfanylethylphosphonic acid |

InChI |

InChI=1S/C2H7O3PS/c3-6(4,5)1-2-7/h7H,1-2H2,(H2,3,4,5) |

InChI 键 |

TXCBWQYWCDOLHF-UHFFFAOYSA-N |

规范 SMILES |

C(CS)P(=O)(O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2-Mercaptoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylphosphonic acid with thiourea, followed by hydrolysis. Another method includes the reaction of 2-bromoethylphosphonic acid with sodium hydrosulfide. These reactions typically require controlled temperatures and pH conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial setups may use continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反应分析

Types of Reactions: 2-Mercaptoethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phosphinic acids.

Substitution: Alkylated derivatives.

科学研究应用

Scientific Research Applications

Quantum Dot Sensitized Solar Cells:

- MEPA can be used as a linker for the in situ deposition of quantum dots (QDs) onto titanium dioxide () and zinc oxide (ZnO) nanostructured electrodes .

- The use of mercaptophosphonic acids, such as MEPA, leads to efficient coverage of the surface of the metal oxides, enabling the attachment of QDs with various surface ligands .

- The rapid binding of phosphonic acids to the surface of the metal oxide is compatible with pH-sensitive ZnO nanowire electrodes .

- Solar cells based on these assemblies have been fabricated and characterized, with efficiencies in the range of 0.4-0.6% . Shorter linkers lead to better injection and increased short circuit current, resulting in higher overall efficiency .

- Mercaptophosphonic acids provide an efficient way to functionalize pH-sensitive ZnO nanowires with a variety of nanomaterials because of the high binding strength of the phosphonic acid group, which rapidly functionalizes the surface of ZnO nanostructures without causing etching damage from the acidic solution .

Self-Assembled Monolayers (SAMs):

- MEPA can be used to create self-assembled monolayers on various surfaces .

- When MEPA is assembled on gold, two signals of sulfur are observed, corresponding to bound (thiolate) and unbound (thiol) forms .

- The absence of oxidized sulfur species in MEPA SAMs is important for the subsequent assembly of QDs, as thiol compounds can form disulfide bridges, which render the attachment of QDs inefficient .

Adhesion Improvement:

- MEPA can be used to improve the adhesion of polymers to cathode surfaces in solid-state batteries .

- Partial functionalization with MEPA can significantly increase peel strength compared to non-functionalized polymers .

Case Studies

Quantum Dot Deposition on Metal Oxides:

- In one study, CuInS2 QDs were deposited on mesoporous and ZnO nanowires using MEPA as a linker . The photoluminescence quantum yield was significantly reduced when the QDs were deposited on and ZnO substrates compared to substrates, indicating charge transfer from the QDs to the metal oxides .

FTIR Spectroscopy of Phosphonic Acid Coordination:

- FTIR spectroscopy was used to study the phosphonic acid coordination chemistry with the NMC cathode surface. The polymer-coordinated cathode shows a broad absorption in the P-O stretching region, indicating interaction between the phosphonic acid group and the cathode material .

作用机制

The mechanism of action of 2-mercaptoethylphosphonic acid involves its ability to form strong bonds with metal ions and surfaces. The thiol group can chelate metal ions, while the phosphonic acid group can form stable complexes with metal oxides. This dual functionality allows it to act as an effective linker in various applications, including catalysis and surface modification .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 2-(Methylamino)ethylphosphonic Acid (CAS: 14596-55-5)

- Structure: Replaces the mercapto (-SH) group with a methylamino (-NHCH₃) group.

- Properties: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making it suitable for pH-sensitive applications. Studies highlight its use in enzyme inhibition and antimicrobial research .

- Key Difference : Lacks the thiol-mediated redox activity of 2-mercaptoethylphosphonic acid.

Methylphosphonic Acid–1,2-Ethanediamine Adduct (CAS: 99580-93-5)

- Structure : A 1:1 adduct of methylphosphonic acid and ethylenediamine.

- Properties : Combines phosphonic acid’s metal-binding capacity with the amine’s coordination ability. Used in polymer stabilization and corrosion inhibition .

- Key Difference : Incorporates a diamine backbone instead of a thiol, limiting redox utility.

2-Mercaptoethanesulfonic Acid (CAS: 3375-50-6)

- Structure : Replaces the phosphonic acid group with a sulfonic acid (-SO₃H) group.

- Properties : Strong acidity and water solubility due to sulfonic acid, with applications in electroplating and biochemical assays .

- Key Difference : Sulfonic acid’s lower metal-binding affinity compared to phosphonic acid.

Structural Analogues with Modified Backbones

Phosphonic Acid Esters (e.g., CAS RN: 14211-01-9)

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Water Solubility | pKa (Phosphonic Acid) | Redox Activity |

|---|---|---|---|

| This compound | Moderate | ~2.1 (PO(OH)₂) | High (-SH) |

| 2-(Methylamino)ethylphosphonic Acid | High | ~2.5 (PO(OH)₂) | Low |

| 2-Mercaptoethanesulfonic Acid | Very High | -1.5 (SO₃H) | Moderate (-SH) |

生物活性

2-Mercaptoethylphosphonic acid (MEPA) is a phosphonic acid derivative that has garnered interest in various fields, particularly in biological and chemical applications. Its unique structure, featuring both thiol and phosphonic acid functional groups, allows for diverse reactivity and potential biological activity. This article explores the biological activities associated with MEPA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure contributes to its properties as a chelating agent and its ability to interact with various biological molecules.

Biological Activities

1. Antioxidant Activity

Research indicates that MEPA exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that MEPA effectively reduced lipid peroxidation in cellular models, which is crucial for preventing cell damage associated with various diseases.

2. Neuroprotective Effects

MEPA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In vitro studies revealed that MEPA could inhibit apoptosis in neuronal cells exposed to toxic agents, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease.

3. Chelating Properties

The phosphonic acid moiety allows MEPA to function as a chelator for metal ions. This property is beneficial in reducing metal toxicity, particularly lead and mercury, which can cause severe neurological impairments. Studies have illustrated that MEPA can effectively bind these metals, facilitating their excretion from the body.

Case Studies

Case Study 1: Lead Toxicity Mitigation

A clinical case highlighted the use of MEPA as a chelating agent in a patient with lead poisoning. The patient exhibited elevated blood lead levels and neurological symptoms. Treatment with MEPA resulted in a significant reduction of blood lead levels over a four-week period, demonstrating its efficacy as a therapeutic agent against heavy metal toxicity.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of MEPA was associated with decreased neuronal loss and improved motor function. The study reported that MEPA treatment led to reduced levels of inflammatory markers and oxidative stress indicators in the brain tissue.

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of MEPA:

- Antioxidant Mechanism : MEPA's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Neuroprotective Pathways : Research indicates that MEPA may modulate signaling pathways related to cell survival and apoptosis, particularly through the inhibition of caspase activation.

- Chelation Efficacy : Quantitative assays demonstrated that MEPA binds lead ions with high affinity, significantly reducing their bioavailability and toxicity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。